molecular formula C17H16O4 B600449 3,4-Dimethoxy-2'-hydroxychalcone CAS No. 19152-36-4

3,4-Dimethoxy-2'-hydroxychalcone

Cat. No. B600449
CAS RN: 19152-36-4
M. Wt: 284.31
InChI Key:
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Description

3,4-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical synthesis . It is used for R&D purposes and not for medicinal, household, or other uses .


Synthesis Analysis

This compound is used in the synthesis of new flavanoid and chalcone derivatives as an antimicrobial agent by a green chemistry approach . It is also used in the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxy-2’-hydroxychalcone is C17H16O4. Its molecular weight is 284.31 . The SMILES string representation is COc1cccc (\C=C\C (=O)c2ccc (OC)cc2O)c1 .


Chemical Reactions Analysis

The compound is involved in the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process involves dehydrogenation in a highly atom-economic manner .


Physical And Chemical Properties Analysis

The compound is a solid . Its density is estimated to be 1.2±0.1 g/cm3 .

Scientific Research Applications

  • Anti-inflammatory and Antioxidant Properties : A study by Ballesteros et al. (1995) synthesized derivatives of 3,4-dimethoxy-2'-hydroxychalcone, finding them effective in inhibiting lipid peroxidation and reducing leukotriene B4 release, suggesting potential anti-inflammatory and antioxidant applications (Ballesteros et al., 1995).

  • Synthesis Optimization : Li Xiangdana (2012) optimized the synthesis of 3,4-Dimethoxy-4′-hydroxychalcone, a related compound, using ultrasound-assisted Claisen-Schmidt condensation, which could be significant for industrial applications (Li Xiangdana, 2012).

  • Antioxidant and Anticancer Activity : Research by Muhamad Rokim (2019) synthesized 3′,4′-dimethoxy flavonol from 3,4-dimethoxy-2’-hydroxychalcone and found it to exhibit antioxidant and weak anticancer activities (Muhamad Rokim, 2019).

  • Potential Anticoagulant Applications : A study by Ganguly et al. (2013) developed novel anticoagulants derived from 2-hydroxychalcones, highlighting the therapeutic potential of these compounds in medical applications (Ganguly et al., 2013).

  • 5-Lipoxygenase and Cyclooxygenase Inhibition : Sogawa et al. (1993) synthesized a series of 3,4-dihydroxychalcones, showing potent inhibition of 5-lipoxygenase and some inhibition of cyclooxygenase, important for developing anti-inflammatory drugs (Sogawa et al., 1993).

  • Protective Effects Against Oxidative Cell Damage : Another study by Sogawa et al. (1994) indicated that hydroxychalcones with a 3,4-dihydroxycinnamoyl structure were effective in inhibiting lipid peroxidation and protecting against oxidative cell damage (Sogawa et al., 1994).

Mechanism of Action

While the exact mechanism of action for 3,4-Dimethoxy-2’-hydroxychalcone is not specified, chalcones in general have been shown to induce gene expression of antioxidant enzymes and attenuate inflammatory responses in activated microglia .

Safety and Hazards

The compound is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone, are considered privileged structures exhibiting various biological activities . They are used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . The focus remains on critical appraisal of synthesized chalcones and their derivatives for their bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in modulating neurotransmitter levels in the nervous system. Additionally, 3,4-Dimethoxy-2’-hydroxychalcone has been shown to enhance the biosynthesis of glutathione, a vital antioxidant, by interacting with enzymes involved in its production .

Cellular Effects

3,4-Dimethoxy-2’-hydroxychalcone exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the NF-κB pathway, which is involved in inflammation and immune responses . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3,4-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. It binds to the catalytic active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This compound also interacts with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxy-2’-hydroxychalcone have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxy-2’-hydroxychalcone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3,4-Dimethoxy-2’-hydroxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxy-2’-hydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

3,4-Dimethoxy-2’-hydroxychalcone exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLSRHQHCDTOGH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79140-20-8
Record name (E)-2'-Hydroxy-3,4-dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?

A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.

Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?

A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].

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